[(1S,2R)-2-formylcyclobutyl]methyl acetate
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Overview
Description
[(1S,2R)-2-formylcyclobutyl]methyl acetate is an organic compound with a unique structure that includes a cyclobutyl ring substituted with a formyl group and a methyl acetate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-formylcyclobutyl]methyl acetate typically involves the formation of the cyclobutyl ring followed by the introduction of the formyl and methyl acetate groups. One common method involves the cyclization of a suitable precursor, such as a diene or a dihalide, under specific conditions to form the cyclobutyl ring. The formyl group can then be introduced via formylation reactions, often using reagents like formic acid or formyl chloride. The final step involves esterification to attach the methyl acetate group, typically using acetic anhydride or acetyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-formylcyclobutyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of [(1S,2R)-2-carboxycyclobutyl]methyl acetate.
Reduction: Formation of [(1S,2R)-2-hydroxycyclobutyl]methyl acetate.
Substitution: Formation of various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,2R)-2-formylcyclobutyl]methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-formylcyclobutyl]methyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R)-2-formylcyclobutyl]methyl acetate can be compared with other cyclobutyl derivatives such as [(1S,2R)-2-hydroxycyclobutyl]methyl acetate and [(1S,2R)-2-carboxycyclobutyl]methyl acetate.
- Other similar compounds include cyclobutyl esters and cyclobutyl aldehydes .
Uniqueness
- The unique combination of a formyl group and a methyl acetate group on the cyclobutyl ring gives this compound distinct reactivity and properties.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H12O3 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(1S,2R)-2-formylcyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
OYQHJCMXKSAHIL-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1CC[C@H]1C=O |
Canonical SMILES |
CC(=O)OCC1CCC1C=O |
Origin of Product |
United States |
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